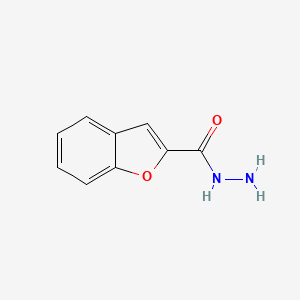

1-Benzofuran-2-carbohydrazide

Vue d'ensemble

Description

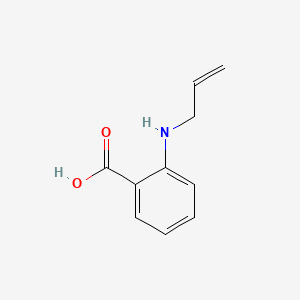

1-Benzofuran-2-carbohydrazide is a compound with a molecular weight of 176.17 . It is a solid powder at ambient temperature . It is also known by other names such as 2-(Hydrazinocarbonyl)-1-benzofuran, and 2-(Hydrazinocarbonyl)benzo[b]furan .

Synthesis Analysis

The compound this compound can be synthesized by refluxing carbohydrazide and isatin . Another method involves the transamidation procedure to products such as those in Scheme 2, which allows access to a wide range of structurally complex, C3-substituted benzofuran-2-carboxamides .Molecular Structure Analysis

In the asymmetric unit of the title benzofuran derivative, there are three crystallographically independent molecules, which are slightly twisted . The dihedral angle between the benzofuran ring system and the plane of the carbohydrazide unit is 8.64 (11)° in one molecule, whereas the dihedral angles are 9.58 (11) and 6.89 (10)° in the other two molecules .Chemical Reactions Analysis

Benzofuran compounds have been found to have a wide range of biological and pharmacological applications . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Physical And Chemical Properties Analysis

This compound is a solid powder at ambient temperature . It has a molecular weight of 176.17 .Applications De Recherche Scientifique

Antibacterial and Anticancer Properties

1-Benzofuran-2-carbohydrazide derivatives have shown promising results in antibacterial and anticancer studies. A notable study synthesized 3-hydroxy-1-benzofuran-2-carbohydrazide from 2-hydroxyacetophenone and assessed its activity against cancer cell and bacterial biomarkers. It demonstrated significant activity against Mycobacterium tuberculosis and potential as an anti-tuberculosis drug (Thorat et al., 2016). Another research synthesized novel benzofuran derivatives and conducted molecular docking studies to evaluate their behavior towards target proteins. These compounds were further screened for antibacterial and antifungal analysis (Netravati et al., 2022).

Antitubercular Study

In addition to antibacterial properties, this compound derivatives have also been explored for their antitubercular potential. A study involving the synthesis of various derivatives highlighted their role in antituberculosis applications, showing promising results against strains of tuberculosis (Thorat et al., 2016).

Antimicrobial Agents

This compound compounds have been studied for their potential as antimicrobial agents. A research synthesized a series of novel N′-(5 or 7 substituted-2-oxoindolin-3-ylidene) benzofuran-2-carbohydrazides and tested them for antimicrobial activity, showing significant effectiveness (Ugale et al., 2017).

Alpha-Amylase Inhibitory Potentials

Benzofuran carbohydrazide analogs have been synthesized and characterized for their alpha-amylase inhibitory potentials, showing promising results for type-2 diabetes treatment (Taha et al., 2017).

Synthesis and Biological Evaluation

The synthesis of benzofuran-2-carbohydrazide derivatives and their subsequent biological evaluation have been a focus in several studies. One such study synthesized novel benzofuran derivatives and evaluated their antimicrobial, antitubercular, and cheminformatic properties (Santoshkumar et al., 2017).

Mécanisme D'action

Mode of Action

It has been suggested that it interacts with its targets, leading to changes in cellular processes . For example, some benzofuran derivatives have been shown to inhibit the production of pro-inflammatory cytokines, which can help in the treatment of inflammation .

Biochemical Pathways

The biochemical pathways affected by 1-Benzofuran-2-carbohydrazide are diverse, given its wide range of biological activities. For instance, in anticancer treatment, it has been shown to reduce the expression of cyclin D1 and CDK2 (Cyclin Dependent Kinase 2), leading to G1 arrest in cancer cells . This suggests that it may affect the cell cycle regulation pathway.

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .

Result of Action

The result of the action of this compound can vary depending on the specific biological activity. For example, in its role as an antimicrobial agent, it has displayed excellent activities against E. coli and S. aureus . In the context of anticancer activity, it has demonstrated superior inhibition against certain cancer cell lines .

Safety and Hazards

Orientations Futures

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Future research in this field will bring innovative pharmaceutical developments with a considerable spectrum of use .

Propriétés

IUPAC Name |

1-benzofuran-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-11-9(12)8-5-6-3-1-2-4-7(6)13-8/h1-5H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYUDUCVHYKSSNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332837 | |

| Record name | 1-benzofuran-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5545-86-8 | |

| Record name | 1-benzofuran-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Allyl-[1,4]diazepane](/img/structure/B3021734.png)

![2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3021735.png)

![[1-(Aminomethyl)cyclohexyl]methanamine](/img/structure/B3021749.png)

![4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide](/img/structure/B3021752.png)